2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride
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Overview
Description
2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves multiple steps. The initial step typically includes the formation of the benzimidazole core, followed by the introduction of the pyridin-2-yl ethynyl group and the 2-methoxyethyl side chain. The final step involves the conversion of the free base to its trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-2-yl and benzimidazole positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Pyridylethylamine: A related compound with a pyridine ring.
Imidazole: A five-membered ring compound with similar biological activities.
Uniqueness
What sets 2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride apart is its unique combination of functional groups, which confer specific biological activities and make it a versatile tool in scientific research.
Properties
Molecular Formula |
C19H23Cl3N4O |
---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)-5-(2-pyridin-2-ylethynyl)benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C19H20N4O.3ClH/c1-24-13-12-23-18-8-6-15(5-7-16-4-2-3-11-21-16)14-17(18)22-19(23)9-10-20;;;/h2-4,6,8,11,14H,9-10,12-13,20H2,1H3;3*1H |
InChI Key |
PUTAUBNRRDTWNI-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C#CC3=CC=CC=N3)N=C1CCN.Cl.Cl.Cl |
Origin of Product |
United States |
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